molecular formula C11H15ClN2 B1457488 2-(2-Chlorophenyl)-1-methylpiperazine CAS No. 1018645-91-4

2-(2-Chlorophenyl)-1-methylpiperazine

Cat. No.: B1457488
CAS No.: 1018645-91-4
M. Wt: 210.7 g/mol
InChI Key: KYCQLULJKCTVMY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and spectral data .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One of the primary scientific research applications of compounds related to 2-(2-Chlorophenyl)-1-methylpiperazine involves chemical synthesis and structural analysis. For instance, derivatives of this chemical structure have been synthesized for various studies, including the synthesis of 1-[4-(3-{[5-(4-Chlorophenyl)furan-2-yl]methylideneamino}-2,5-dioxoimidazolidin-1-yl)butyl]-4-methylpiperazine-1,4-diium dichloride hemihydrate, which was characterized by N-alkylation and analyzed through crystallography, demonstrating intricate hydrogen bonds within the crystal structure (Liang et al., 2011).

Molecular Docking and Biological Activity

The synthesis and characterization of 1,5-Bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione highlighted the compound's potential biological activity. DFT calculations and molecular docking studies suggested specific reactive sites for electrophilic and nucleophilic attacks, offering insights into its interaction with biological targets (Murugesan et al., 2021).

Antimycobacterial Agents

Derivatives of this chemical structure have also been evaluated for their antimycobacterial properties. The synthesis of new derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole and their testing against Mycobacterium tuberculosis revealed some derivatives showing significant activity, suggesting the potential of these compounds in treating tuberculosis (Biava et al., 2008).

Charge-Transfer Complexes

Research has also explored the formation of charge-transfer complexes involving 1-methylpiperazine and various acceptors. These studies provide valuable information on the electronic interactions and stability of such complexes, which have implications in materials science and molecular electronics (Fakhro et al., 2010).

Synthesis of Novel Heterocyclic Compounds

The chemical framework of this compound serves as a precursor in the synthesis of novel heterocyclic compounds. These synthesized compounds have been screened for various biological activities, including enzyme inhibition, showcasing their versatility in drug discovery (Bekircan et al., 2015).

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCQLULJKCTVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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